(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
“(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chemical compound with the CAS Number: 2565792-21-2 . It has a molecular weight of 398.48 . The compound is a solid and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C27H27OP/c1-5-24-28-23-16-10-15-22 (26 (23)29 (24)27 (2,3)4)25-20-13-8-6-11-18 (20)17-19-12-7-9-14-21 (19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution is a pivotal technique in asymmetric synthesis, leveraging chiral catalysts to separate racemic mixtures into enantiopure compounds. This approach, highlighting the significance of phosphorous compounds in asymmetric catalysis, may indicate potential applications for the subject compound in facilitating selective reactions, thus contributing to the synthesis of chiral molecules with high enantioselectivity and yield (Pellissier, 2011).
Scintillation Materials
In the development of plastic scintillators for radiation detection, the incorporation of specific organic molecules can enhance the scintillation properties, including efficiency and stability. Research on polymethyl methacrylate-based scintillators demonstrates how modifications with luminescent dyes and structural analogs influence their performance. This suggests that the target compound might find applications in improving the design and functionality of scintillation materials, potentially offering advantages in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Environmental Pollutant Degradation
The role of synthetic phenolic antioxidants (SPAs) in various industrial applications has raised concerns regarding their environmental impact. Studies on SPAs, including their fate, human exposure, and toxicity, shed light on the urgent need for environmentally benign alternatives. The unique properties of the discussed compound could potentially contribute to the development of novel antioxidants with lower toxicity and environmental impact, aligning with the goals of sustainable chemistry and pollution mitigation (Liu & Mabury, 2020).
Safety and Hazards
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGXLPMISRSAO-POURPWNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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